molecular formula C12H11NOS B6366889 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% CAS No. 1111113-04-2

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95%

Cat. No. B6366889
CAS RN: 1111113-04-2
M. Wt: 217.29 g/mol
InChI Key: QOOBHKNHVVHYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% (2-OH-6-MTP) is an organic compound that is widely used in scientific research and in laboratory experiments. It is a derivative of pyridine and is composed of two nitrogen atoms, two oxygen atoms, and six carbon atoms. It has a molecular weight of 166.22 g/mol, and a melting point of 70-72°C. 2-OH-6-MTP is a white, crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% is known to act as a reversible inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme is responsible for the metabolism of many drugs, and the inhibition of this enzyme can lead to decreased drug metabolism and increased drug concentrations in the body. 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% has also been found to inhibit other enzymes, such as cytochrome P450 2C9 (CYP2C9) and cytochrome P450 2D6 (CYP2D6).
Biochemical and Physiological Effects
2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, and to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been found to reduce inflammation and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in both water and organic solvents. It is also stable and easy to handle. However, it can be toxic at high concentrations, and it can interfere with the metabolism of drugs.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% in scientific research. These include the study of its effects on the metabolism of other drugs, the development of new compounds based on 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95%, and the use of 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% as an inhibitor of other enzymes. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95%, and to determine the optimal concentrations for use in laboratory experiments.

Synthesis Methods

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 2-methylthiophenol with ethyl chloroformate to produce 2-chloro-6-methylthiophenol. The second step involves the reaction of 2-chloro-6-methylthiophenol with sodium hydroxide to produce 2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95%.

Scientific Research Applications

2-Hydroxy-6-(2-methylthiophenyl)pyridine, 95% is used in a variety of scientific research applications, including the study of drug metabolism, the study of enzyme inhibition, and the study of enzyme kinetics. It has also been used in the synthesis of other compounds, such as 3-hydroxy-6-(2-methylthiophenyl)pyridine, and in the synthesis of pharmaceuticals.

properties

IUPAC Name

6-(2-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(14)13-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOBHKNHVVHYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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